molecular formula C21H22ClFN4O3 B2527245 1-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-fluorophenyl)imidazolidin-2-one CAS No. 2034316-03-3

1-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-fluorophenyl)imidazolidin-2-one

Cat. No.: B2527245
CAS No.: 2034316-03-3
M. Wt: 432.88
InChI Key: DMUGXLSENVXPTQ-UHFFFAOYSA-N
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Description

1-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-fluorophenyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C21H22ClFN4O3 and its molecular weight is 432.88. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Selective Serotonin and Dopamine Receptor Antagonists

Compounds with structural features similar to the given chemical are investigated for their selective antagonistic properties against central nervous system receptors such as serotonin (5-HT2) and dopamine (D-2) receptors. For instance, studies on derivatives of 1H-indoles substituted with piperidinyl and piperazinyl have shown potent receptor affinity, offering insights into the development of atypical neuroleptics, resembling clozapine, for psychiatric disorders (Perregaard et al., 1992).

Anticancer Applications

The unique structural framework of such compounds lends itself to anticancer applications. For example, derivatives of imidazolidin-2-one have been evaluated for their potential as Aurora kinase inhibitors, indicating their utility in cancer treatment through inhibition of key regulatory kinases (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial and Antimycobacterial Activity

The antimicrobial properties of compounds containing fluoro, chloro, and imidazolidine moieties have also been a significant area of research. Studies have synthesized and evaluated novel derivatives for their antimycobacterial activity, providing a basis for developing new treatments against resistant bacterial strains (Sathe et al., 2011).

Anti-inflammatory and Analgesic Agents

Research into the analgesic and anti-inflammatory potential of such compounds has led to the synthesis of novel quinazolinone and imidazolidine derivatives. These studies aim to explore their effectiveness in reducing inflammation and pain, contributing to the development of new therapeutic agents for various inflammatory conditions (Farag et al., 2012).

Neuropharmacological Applications

The exploration of neuropharmacological applications, particularly in the context of Alzheimer's disease, has led to the synthesis of N-benzylated pyrrolidin-2-one / imidazolidin-2-one derivatives. These compounds are evaluated for their potential in enhancing cognitive function and offering therapeutic benefits for neurodegenerative disorders (Gupta et al., 2020).

Properties

IUPAC Name

1-[2-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-3-(2-fluorophenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN4O3/c22-16-13-24-8-5-19(16)30-15-6-9-25(10-7-15)20(28)14-26-11-12-27(21(26)29)18-4-2-1-3-17(18)23/h1-5,8,13,15H,6-7,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUGXLSENVXPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CN3CCN(C3=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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